(1S,2R)-tranylcypromine(1+) is a chiral compound belonging to the class of cyclopropylamines and is primarily known for its role as a monoamine oxidase inhibitor (MAOI). It is structurally characterized by a cyclopropyl group attached to a phenyl ring, making it an important compound in pharmacology, particularly in the treatment of depression and other mood disorders. The compound's unique structure allows it to interact effectively with various biological targets, leading to its classification as a potent antidepressant.
Tranylcypromine is derived from 2-phenylcyclopropylamine and is classified as an irreversible inhibitor of monoamine oxidase A and B. This classification places it within the broader category of antidepressants known as MAOIs, which are used to increase levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The compound has been extensively studied for its therapeutic potential, particularly in cases where traditional antidepressants fail.
The synthesis of (1S,2R)-tranylcypromine typically involves several key steps:
The molecular formula for (1S,2R)-tranylcypromine is , with a molecular weight of approximately 230.31 g/mol. The compound features a cyclopropyl ring bonded to a phenyl group, contributing to its unique three-dimensional conformation.
Common spectroscopic techniques used to confirm the structure include:
(1S,2R)-tranylcypromine undergoes various chemical reactions typical of amines and cyclic compounds:
The mechanism by which (1S,2R)-tranylcypromine exerts its antidepressant effects involves:
Research has shown that this mechanism is effective in both preclinical models and clinical settings, supporting its use in treatment-resistant depression .
Relevant analytical data often includes pKa values indicating acidity/basicity which influence solubility and bioavailability in biological systems .
(1S,2R)-tranylcypromine has several applications in scientific research:
(1S,2R)-Tranylcypromine(1+) is a chiral organic cation derived from the protonation of the primary amine in the parent molecule (1S,2R)-tranylcypromine. This enantiomer features a trans-configured cyclopropyl ring substituted at C1 with an ammonium group (–NH₃⁺) and at C2 with a phenyl group. The absolute configuration establishes that the stereogenic centers at C1 and C2 adopt S and R configurations, respectively, positioning the phenyl and amino groups on opposite faces of the cyclopropane plane. This spatial arrangement creates a distinct three-dimensional topology critical for its biological interactions [2] [6]. The molecular formula is C₉H₁₂N⁺, with a molar mass of 134.20 g/mol for the free base and 169.65 g/mol for the hydrochloride salt [1] [6] [10]. Its structural rigidity and charge distribution facilitate specific binding to enzymatic targets, notably lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAOs) [2] [8].
Table 1: Key Identifiers for (1S,2R)-Tranylcypromine(1+)
Property | Value |
---|---|
IUPAC Name | (1S,2R)-2-phenylcyclopropan-1-aminium |
CAS Registry Number | 4548-34-9 (hydrochloride salt) |
PubChem CID | 448753 (ion); 2723716 (hydrochloride) |
Molecular Formula | C₉H₁₂N⁺ (ion) |
Molar Mass | 134.20 g/mol (ion); 169.65 g/mol (HCl salt) |
ChEMBL ID | CHEMBL639 |
The stereochemistry of tranylcypromine profoundly influences its biochemical activity. The (1S,2R) enantiomer demonstrates superior inhibition of LSD1 (IC₅₀ = 0.03 µM) compared to the (1R,2S) enantiomer, which exhibits significantly reduced potency (>10-fold lower) [7]. This disparity arises from differential binding orientations within the flavin adenine dinucleotide (FAD)-containing active sites of target enzymes. X-ray crystallography reveals that (1S,2R)-tranylcypromine forms a covalent adduct with FAD’s N5 atom, stabilized by hydrogen bonding with Lys661 and hydrophobic interactions with Phe538 and Trp695 in LSD1. In contrast, the (1R,2S) enantiomer adopts a suboptimal orientation that impedes adduct formation [7] [8].
For MAO inhibition, both enantiomers exhibit activity, but the (1S,2R) form shows slightly enhanced selectivity toward MAO-B. However, this enantiomer’s anti-LSD1 potency is 30-fold higher than its MAO-A inhibition, underscoring its potential for targeted epigenetic therapies [2] [7].
Table 2: Stereoselective Pharmacological Profiles
Enantiomer | LSD1 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Dominant Activity |
---|---|---|---|---|
(1S,2R) | 0.03 | 0.9 | 0.5 | LSD1 inhibition |
(1R,2S) | >1.0 | 2.3 | 1.8 | Nonselective MAO inhibition |
Enantioselective synthesis of (1S,2R)-tranylcypromine employs chiral resolution or asymmetric catalysis. A validated route involves:
X-ray Diffraction (XRD): Cocrystallization of LSD1 with (1S,2R)-tranylcypromine (PDB: 2DW4) confirms covalent adduct formation at FAD’s N5 position (2.25 Å resolution). The cyclopropyl ring lies perpendicular to the isoalloxazine ring, with the phenyl group occupying a hydrophobic pocket lined by Leu706 and Met332 [8].
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FTIR): Key absorptions include 3200–2800 cm⁻¹ (N⁺–H stretch), 1605 cm⁻¹ (C=C aromatic), 1490 cm⁻¹ (cyclopropane ring breathing), and 1100 cm⁻¹ (C–N stretch). The absence of a primary amine peak (∼3400 cm⁻¹) confirms protonation [6] [10].
Table 3: Crystallographic Data for LSD1-(1S,2R)-Tranylcypromine Adduct
Parameter | Value |
---|---|
PDB ID | 2DW4 |
Resolution | 2.25 Å |
Covalent Bond | FAD-N5–C1 (cyclopropane) |
Key Interactions | H-bonds: Lys661, Tyr69; Hydrophobic: Phe538, Trp695, Leu706 |
Binding Site Volume | 520 ų |
Table 4: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.12 (dd, J = 8.7 Hz) | H1 (cyclopropane) |
δ 2.31 (m) | H2 (cyclopropane) | |
¹³C NMR | δ 52.1 (C1), 30.8 (C2) | Cyclopropane carbons |
FTIR | 3200–2800 cm⁻¹ (broad) | N⁺–H stretch |
1490 cm⁻¹ | Cyclopropane ring deformation |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: